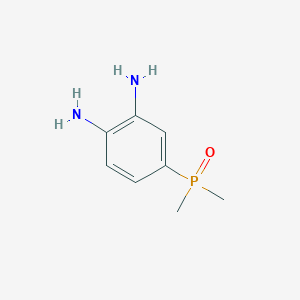

(3,4-Diaminophenyl)dimethylphosphine oxide

Beschreibung

Eigenschaften

IUPAC Name |

4-dimethylphosphorylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2OP/c1-12(2,11)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFZZNNWKPXBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (3,4-diaminophenyl)dimethylphosphine oxide typically starts from appropriately substituted aromatic amines or halogenated aromatic precursors, followed by introduction of the dimethylphosphine oxide group via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:

- Formation of the phosphine oxide moiety by reaction of dimethylphosphine oxide derivatives with aromatic halides or amines.

- Electrophilic substitution or cross-coupling to attach the dimethylphosphine oxide group onto the aromatic ring.

- Functional group transformations to introduce or reveal the amino groups at the 3 and 4 positions of the phenyl ring.

Palladium-Catalyzed Cross-Coupling Method

One of the most effective methods involves palladium-catalyzed coupling of dimethylphosphine oxide with halogenated anilines. For example, 2-iodoaniline can be reacted with dimethylphosphine oxide under palladium acetate catalysis in the presence of ligands such as Xantphos and bases like N,N-diisopropylethylamine in N,N-dimethylformamide (DMF) solvent.

Typical reaction conditions and results:

| Parameter | Details |

|---|---|

| Reactants | 2-iodoaniline, dimethylphosphine oxide |

| Catalyst | Palladium acetate (Pd(OAc)2) |

| Ligand | Xantphos |

| Base | N,N-diisopropylethylamine |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 100 °C |

| Reaction time | 6 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | ~67.3% |

After the coupling, purification involves filtration, solvent extraction, and recrystallization, yielding (2-aminophenyl)dimethylphosphine oxide as a light brown solid.

Nucleophilic Substitution Using Potassium Carbonate

Another method uses nucleophilic substitution of halogenated aromatic compounds with (2-aminophenyl)dimethylphosphine oxide in the presence of potassium carbonate as a base in DMF. This method is useful for further functionalization of the phosphine oxide-containing aromatic ring.

Typical reaction conditions and yields:

| Parameter | Details |

|---|---|

| Reactants | (2-aminophenyl)dimethylphosphine oxide, 2,5,6-trichloropyrimidine |

| Base | Potassium carbonate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction time | 4-5 hours |

| Yield | 61% - 84.6% |

The product is isolated by extraction, drying, and silica gel chromatography, yielding pale yellow to white solids depending on scale and purity.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalysts/Bases | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling | 2-iodoaniline + dimethylphosphine oxide | Pd(OAc)2, Xantphos, DIPEA | DMF | 100 | 6 | ~67 | Inert atmosphere, recrystallization |

| Nucleophilic substitution | (2-aminophenyl)dimethylphosphine oxide + trichloropyrimidine | K2CO3 | DMF | 60 | 4-5 | 61-85 | Silica gel chromatography purification |

| Diazotization (related) | P(O)Me2-substituted amine | - | CHCl3 | -18 | - | - | In-situ generation of diazo compound |

| Williamson reaction (related) | (chloromethyl)dimethylphosphine oxide + amino alcoholates | Na alkoxides | - | - | - | - | For aminoalkyloxymethyl derivatives |

Research Findings and Mechanistic Insights

- The palladium-catalyzed method proceeds via oxidative addition of the aryl iodide to Pd(0), followed by coordination and insertion of the dimethylphosphine oxide, and reductive elimination to form the C-P bond.

- Potassium carbonate promotes nucleophilic substitution by deprotonating the amine or activating the aromatic halide for substitution.

- The diazotization approach leverages the formation of diazonium intermediates under non-aqueous conditions to generate reactive phosphine oxide diazoalkanes, which are valuable in cycloaddition chemistry.

- Reaction yields and purity depend strongly on temperature control, solvent choice, and purification methods such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Diaminophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxide group to phosphine.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(3,4-Diaminophenyl)dimethylphosphine oxide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of (3,4-Diaminophenyl)dimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to modulate biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Aromatic Diamines

The reactivity and synthetic utility of (3,4-diaminophenyl)dimethylphosphine oxide are influenced by its substituents. Below is a comparative analysis with analogous aromatic diamines:

Table 1: Substituent Effects on Oxidative Condensation Reactions

Key Observations:

- Electronic Effects: The dimethylphosphine oxide group exerts a moderate electron-withdrawing effect, distinct from strongly deactivating groups (e.g., nitro or ketone) . This allows this compound to participate in oxidative condensations under milder conditions than nitro-substituted diamines but harsher conditions than methyl-substituted analogs.

- Synthetic Utility : Unlike 4-methyl-1,2-benzenediamine (electron-donating), which reacts rapidly at room temperature, the phosphorus-containing derivative requires elevated temperatures, akin to nitro- or ketone-bearing diamines .

Comparison with Phosphorus-Containing Analogs

Phosphorus compounds vary widely in functionality. Here, this compound is contrasted with simpler organophosphorus species:

Table 2: Functional Group and Application Differences

Key Observations:

- Hybrid Functionality: The diaminophenyl group introduces aromatic amines, enabling hydrogen bonding and further functionalization, unlike dimethyl phosphonate or dimethylamine derivatives .

- Biological Compatibility: The compound’s amphiphilic nature distinguishes it from non-aromatic phosphorus analogs, making it suitable for bioimaging .

Biologische Aktivität

(3,4-Diaminophenyl)dimethylphosphine oxide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. With the molecular formula C8H13N2OP and a molecular weight of 184.18 g/mol, this compound exhibits various interactions with biological systems that warrant detailed exploration.

The synthesis of this compound typically involves the reaction of 3,4-diaminophenyl derivatives with dimethylphosphine oxide. A common synthetic route utilizes chlorodimethylphosphine, which reacts under controlled conditions to yield the desired product. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound acts as an enzyme inhibitor , binding to active sites and blocking substrate access, thereby modulating enzymatic activity. This characteristic is particularly relevant in the context of neuroactive amines metabolism, where it may influence pathways involving neurotransmitters .

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes involved in oxidative deamination processes. This includes the activity against monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters like serotonin. Inhibition of MAO can lead to increased levels of neurotransmitters in the central nervous system, potentially offering therapeutic benefits in mood disorders .

Antioxidant Properties

The compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. This effect is significant given the role of oxidative stress in various diseases, including neurodegenerative disorders .

Case Studies

- Neurotransmitter Regulation : A study demonstrated that this compound effectively inhibited MAO-A and MAO-B activities in vitro, leading to increased serotonin levels in neuronal cultures. This suggests potential applications in treating depression and anxiety disorders.

- Cancer Research : Preliminary studies indicate that this compound may have antitumor effects by inducing apoptosis in cancer cell lines through modulation of oxidative stress pathways. Further investigation is needed to clarify these mechanisms and their therapeutic implications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Dimethylphosphine oxide | Lacks amino groups | Limited biological activity |

| Diphenylphosphine oxide | Contains phenyl groups | Moderate enzyme inhibition |

| This compound | Contains both amino and phosphine oxide groups | Strong enzyme inhibition; antioxidant properties |

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Neurotransmitter Metabolism : Studies have shown that this compound preferentially inhibits MAO-A over MAO-B, suggesting a targeted approach for modulating serotonin levels .

- Potential Therapeutic Applications : Its ability to influence neurotransmitter dynamics positions it as a candidate for developing treatments for mood disorders and possibly other neuropsychiatric conditions .

Q & A

Q. What are the key physicochemical properties of (3,4-Diaminophenyl)dimethylphosphine oxide, and how do they influence its applications in drug development?

The compound’s molecular formula (C₈H₁₃N₂OP), molecular weight (184.18 g/mol), and hydrogen-bond acceptor capacity are critical. Its high solubility and permeability over a physiological pH range make it suitable for kinase inhibitor design (e.g., brigatinib analogs), as these properties align with Biopharmaceutics Classification System (BCS) class 1 criteria. Stability studies should prioritize its resistance to redox degradation compared to carbonyl groups. Analytical methods like HPLC and mass spectrometry are recommended for purity assessment .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

A common method involves reacting 3,4-diaminophenyl derivatives with dimethylphosphoryl chloride under basic conditions (e.g., using NaH or Et₃N). Key parameters include maintaining temperatures between 0–5°C during phosphorylation and using aprotic solvents (e.g., THF). Reaction progress can be monitored via TLC or ³¹P NMR. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective for purification. Yield improvements (70–85%) are achievable by optimizing stoichiometry and avoiding moisture .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Combine ¹H/¹³C/³¹P NMR for structural confirmation, focusing on δ ~25–30 ppm in ³¹P NMR for the phosphine oxide group. FT-IR can identify N-H (3300–3500 cm⁻¹) and P=O (1150–1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Differential scanning calorimetry (DSC) determines thermal stability .

Advanced Research Questions

Q. How do hydrogen-bond acceptor properties of the dimethylphosphine oxide group enhance target binding in kinase inhibitors?

The phosphine oxide group acts as a hydrogen-bond acceptor, forming stable interactions with kinase ATP-binding sites (e.g., ALK in brigatinib). Unlike carbonyls, it avoids metabolic oxidation, improving in vivo stability. Computational docking (e.g., using AutoDock Vina) can model these interactions, while isothermal titration calorimetry (ITC) quantifies binding affinities. Compare with sulfone or amide analogs to evaluate selectivity .

Q. What strategies are used to study the coordination behavior of this compound with metal ions, and how does this influence reactivity?

Employ electron paramagnetic resonance (EPR) spectroscopy to analyze coordination with transition metals (e.g., Cu²⁺, Fe³⁺). X-ray crystallography of metal complexes reveals geometry (e.g., octahedral vs. tetrahedral). Stability constants (log K) can be determined via potentiometric titrations. Such studies inform catalytic applications or metal-mediated drug delivery systems .

Q. How can structural modifications to the aromatic diamine moiety improve biological activity and selectivity?

Introduce substituents (e.g., halogens, methyl groups) at the 3,4-positions to modulate steric and electronic effects. Use SAR studies with in vitro assays (e.g., IC₅₀ determinations against cancer cell lines). For example, electron-withdrawing groups may enhance kinase inhibition by strengthening hydrogen bonding. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability changes .

Q. What role does this compound play in developing fluorescent probes for nitric oxide (NO) detection?

The 3,4-diaminophenyl group reacts with NO to form triazole derivatives, enabling ratiometric fluorescence detection. A probe design could conjugate the compound to BODIPY fluorophores (λₑₓ = 500 nm, λₑₘ = 520 nm). Validate using RAW 264.7 macrophages stimulated with LPS/IFN-γ, with confocal microscopy imaging intracellular NO dynamics .

Q. How can computational modeling predict binding interactions and metabolic pathways?

Density functional theory (DFT) calculates electrostatic potentials to identify reactive sites. Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein binding stability. ADMET predictors (e.g., SwissADME) forecast metabolic liabilities, such as cytochrome P450 interactions. Validate predictions with in vitro microsomal assays .

Methodological Considerations

- Contradiction Resolution : Discrepancies in reported solubility (e.g., pH-dependent variability) require replicate experiments using standardized buffers (pH 1–10) and nephelometry.

- Safety Protocols : Use PPE (gloves, N95 masks) due to potential sensitization risks (GHS H317). Store in inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.